2-(aminomethyl)-N-methylpyridin-3-amine, also known as 3-(aminomethyl)-N-methylpyridine, is a compound that belongs to the class of aminopyridines. It features a pyridine ring substituted with an aminomethyl group and a methyl group on the nitrogen atom. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis.
This compound can be classified under heterocyclic compounds, specifically as an aminopyridine derivative. Aminopyridines are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis of such compounds often involves the modification of pyridine derivatives through various chemical reactions.
The synthesis of 2-(aminomethyl)-N-methylpyridin-3-amine can be achieved through several methods, primarily focusing on C-N bond formation. Common synthetic routes include:
In industrial settings, continuous flow reactors are employed to scale up production, allowing precise control over reaction parameters and improving yield and purity.
The molecular structure of 2-(aminomethyl)-N-methylpyridin-3-amine consists of a pyridine ring with the following substituents:
The molecular formula is , and its molecular weight is approximately 138.17 g/mol. The compound exhibits basic properties due to the presence of amino groups.
2-(aminomethyl)-N-methylpyridin-3-amine can undergo various chemical reactions:
The mechanism of action for 2-(aminomethyl)-N-methylpyridin-3-amine involves its interaction with biological targets such as receptors or enzymes. The aminomethyl group enhances binding affinity due to its ability to form hydrogen bonds, while the methyl substituent influences lipophilicity and solubility, affecting bioavailability .
2-(aminomethyl)-N-methylpyridin-3-amine has several scientific applications:
The molecular architecture of 2-(aminomethyl)-N-methylpyridin-3-amine features two pharmacophoric elements with demonstrated bioactivity: a pyridine heterocycle and an aminomethyl pendant. The pyridine ring provides a rigid planar structure with an electron-deficient character that influences molecular recognition properties. This electron-withdrawing nitrogen heterocycle creates a dipole moment that facilitates hydrogen bonding and dipole-dipole interactions with biological targets, significantly enhancing binding affinity compared to purely hydrocarbon frameworks . Positional isomerism profoundly impacts bioactivity, as evidenced by the superior target engagement of 3-aminomethyl derivatives over their 2- or 4-substituted counterparts in antimicrobial and antitumor applications [7].
The aminomethyl (-CH₂NH₂) moiety introduces structural flexibility and hydrogen-bonding capability, serving as a versatile handle for molecular interactions. This group enables the formation of salt bridges with acidic residues in binding pockets and provides an attachment point for further molecular elaboration. When functionalized as secondary amines through N-methylation (creating the -NHCH₃ group), the resulting compounds exhibit optimized lipophilicity profiles that enhance membrane permeability while retaining hydrogen-bond acceptor functionality [9]. This balanced physicochemical profile is exemplified in 3-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine (EVT-1629073), which demonstrates potent inhibition of Mycobacterium tuberculosis leucyl-tRNA synthetase through dual-point binding interactions .
Table 1: Bioactive Pyridine Derivatives with Aminomethyl Functionality
Compound Name | Structure | Biological Activity | Key Interactions |
---|---|---|---|
3-(Aminomethyl)-N-benzyl-N-methylpyridin-2-amine | Pyridine-2-amine with N-benzyl-N-methyl and 3-aminomethyl substituents | Leucyl-tRNA synthetase inhibition (M. tuberculosis) | Disrupts tRNA aminoacylation |
2-Amino-3-methylpyridine | 3-Methylpyridin-2-amine | Antimicrobial agent precursor | Metal coordination in complexes |
3-(Aminomethyl)pyridine | Pyridin-3-ylmethanamine | Antiviral intermediate, platelet aggregation inhibitor | Hydrogen bonding and π-stacking |
Amino acid conjugates of 2-aminopyridine | Pyridine-2-amine with amino acid moiety | Anticancer activity against cisplatin-resistant cells | Multi-target inhibition of signaling kinases |
2-(Aminomethyl)-N-methylpyridin-3-amine occupies a strategic chemical space between fully aromatic systems and saturated nitrogen heterocycles. Compared to piperidine analogues, the pyridine-based scaffold maintains aromatic character that enhances planar stacking interactions with aromatic residues in enzyme binding sites, while the reduced basicity of the pyridinic nitrogen (pKa ≈ 6.8) versus the piperidine nitrogen (pKa ≈ 11.1) minimizes cationic character at physiological pH, potentially improving membrane permeability [6]. This electronic modulation is particularly advantageous for targeting intracellular pathogens like Mycobacterium tuberculosis, where the compound's moderate basicity facilitates cellular entry while retaining target affinity .
The conformational constraint imparted by the aromatic system differentiates this scaffold from more flexible pyrrolidine derivatives. While saturated heterocycles like pyrrolidine adopt multiple puckered conformations, the rigid pyridine ring limits conformational freedom, reducing the entropic penalty upon target binding. This rigidity enhances selectivity for planar binding sites such as those found in tRNA synthetases and kinase domains [9]. In direct comparative studies, pyridine-based derivatives demonstrate superior activity against cisplatin-resistant ovarian cancer cell lines (A2780CISR) compared to their piperidine counterparts, with resistance factors (RF) below 1.0 indicating enhanced efficacy against resistant phenotypes [9]. For instance, compound S6c (a 2-aminopyridine conjugate) exhibited an IC₅₀ of 18.72 µM in resistant cells versus 21.18 µM in parent cells (RF=0.88), while piperidine-based analogues showed RF values exceeding 2.0 [9].
Table 2: Structural and Pharmacological Comparison with Saturated Heterocycles
Parameter | 2-(Aminomethyl)-N-methylpyridin-3-amine | Piperidine Analogues | Pyrrolidine Analogues |
---|---|---|---|
Ring Character | Aromatic, planar | Saturated, puckered | Saturated, puckered |
Nitrogen Basicity (pKa) | ~6.8 (weak base) | ~11.1 (strong base) | ~11.3 (strong base) |
Cationic Population at pH 7.4 | <10% | >99% | >99% |
Membrane Permeability | Moderate to high | Variable (often low) | Variable |
Target Selectivity | High for planar binding sites | Broad, less selective | Broad, less selective |
Resistance Factor (Cisplatin-resistant cells) | 0.74-0.88 [9] | 1.2-2.5 | Not reported |
Representative Bioactivity | Leucyl-tRNA synthetase inhibition (IC₅₀ = nanomolar range) | σ-Receptor modulation | Dopamine receptor agonism |
Despite promising pharmacological profiles, significant knowledge gaps persist regarding 2-(aminomethyl)-N-methylpyridin-3-amine derivatives. The metabolic fate of these compounds remains poorly characterized, particularly regarding hepatic transformations involving the aminomethyl moiety, which may undergo oxidative deamination or N-demethylation [3]. Additionally, the structural determinants governing target selectivity between related enzymes in the aminoacyl-tRNA synthetase family require systematic investigation to minimize off-target effects .
Synthetic accessibility presents another research frontier. Current routes to 3-(aminomethyl)pyridine derivatives rely on multistep chemical synthesis using hazardous reagents like cyanides or high-pressure hydrogenation [3]. Recent advances in biocatalytic approaches using engineered carboxylic acid reductase (ncCAR) and ω-transaminase (OATA) offer promising alternatives, enabling the conversion of niacin to 3-(aminomethyl)pyridine in a self-sufficient whole-cell system with 93% yield and 4.4 g/L titer [3]. However, scaling these green chemistry approaches to industrial production requires further optimization of enzyme stability and cofactor recycling systems.
The structure-activity landscape around this scaffold remains underexplored, particularly regarding stereochemical influences. While the core structure lacks chiral centers, introduction of asymmetric elements in pendant groups significantly modulates bioactivity, as evidenced by the superior NMDA receptor blockade of (S)-configured 1,2-diarylethylamine derivatives versus their (R)-isomers [10]. Systematic exploration of stereochemically diverse substituents could unlock new target specificities and improve pharmacological profiles. Additionally, computational studies suggest unexplored potential for multi-target engagement, particularly against synergistic targets in oncology and infectious disease, warranting comprehensive polypharmacological profiling [9].
Table 3: Key Research Priorities for 2-(Aminomethyl)-N-methylpyridin-3-amine Derivatives
Research Gap | Current Status | Research Priority | Potential Impact |
---|---|---|---|
Metabolic Stability | Limited in vitro data | Identification of metabolic soft spots; prodrug strategies | Improved pharmacokinetic profiles |
Synthetic Methodology | Multistep chemical synthesis (5-7 steps) | Biocatalytic route optimization; flow chemistry approaches | Scalable, sustainable production |
Target Selectivity | Limited selectivity mapping | Structural biology studies of target-ligand complexes | Reduced off-target effects |
Polypharmacology | Single-target focus | Systems pharmacology profiling | Identification of synergistic target combinations |
Stereochemical Optimization | Racemic or achiral derivatives | Enantioselective synthesis of chiral analogues | Enhanced potency and selectivity |
Resistance Mitigation | Activity in resistant cell lines (RF<1) | Mechanism of action studies in resistant strains | Overcoming antimicrobial and anticancer resistance |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: